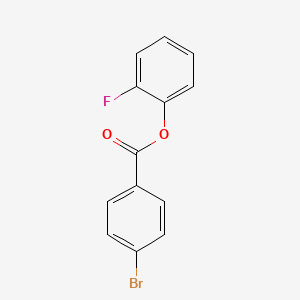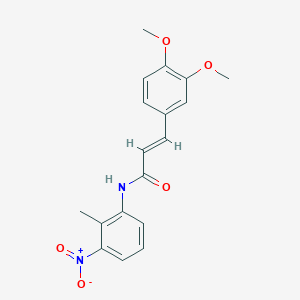
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as DMNQ, is a synthetic compound widely used in scientific research. It belongs to the family of quinone compounds and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide acts as an electron acceptor and can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. This property makes it a useful tool for studying the oxidative stress response in cells and tissues.
Biochemical and Physiological Effects:
This compound can induce oxidative stress in cells and tissues, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms. It has also been shown to affect the activity of various enzymes, including those involved in energy metabolism and cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a powerful tool for studying oxidative stress and antioxidant defense mechanisms in cells and tissues. However, its use can be limited by its potential toxicity and the need for careful handling and storage.
Orientations Futures
Future research on 3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide could focus on its potential therapeutic applications, including its use as an antioxidant or in the treatment of oxidative stress-related diseases. Additionally, further studies could investigate the effects of this compound on specific cellular pathways and signaling mechanisms.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methyl-3-nitroaniline in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to obtain this compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used in various scientific research applications, including studying the mechanism of action of enzymes and proteins, investigating oxidative stress, and evaluating the potential therapeutic effects of antioxidants.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-14(5-4-6-15(12)20(22)23)19-18(21)10-8-13-7-9-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H,19,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAUDJUFEGIDQU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
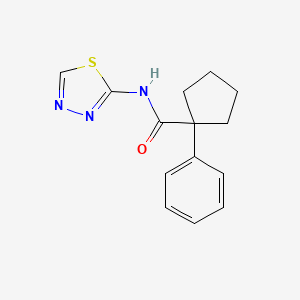
![ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5737418.png)
![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)
![1-methyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5737437.png)
![2-methyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5737455.png)
![4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5737463.png)
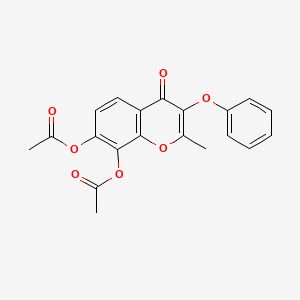
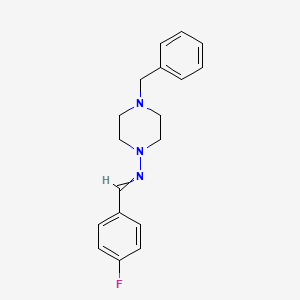
![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)
